molecular formula C10H8BrNO2 B1339282 3-bromo-1-methyl-1H-indole-2-carboxylic acid CAS No. 499983-77-6

3-bromo-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1339282
CAS No.: 499983-77-6
M. Wt: 254.08 g/mol
InChI Key: IJYYDLASNYBAOR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Regulatory Identifiers

The systematic identification of this compound relies on internationally recognized nomenclature systems and standardized chemical identifiers that ensure unambiguous compound recognition across databases and regulatory frameworks. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is designated as 3-bromo-1-methylindole-2-carboxylic acid, reflecting the systematic naming convention that prioritizes the indole core structure with appropriate positional descriptors for substituents. The Chemical Abstracts Service has assigned the unique registry number 499983-77-6 to this compound, providing a definitive identifier that distinguishes it from all other chemical substances in the comprehensive chemical database.

The International Chemical Identifier system provides a standardized string representation of the molecular structure through the InChI designation: InChI=1S/C10H8BrNO2/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,1H3,(H,13,14). This systematic encoding captures the complete connectivity and hydrogen placement within the molecular framework, enabling precise structural reconstruction. The corresponding InChI Key, IJYYDLASNYBAOR-UHFFFAOYSA-N, provides a shortened hash representation that facilitates rapid database searches and cross-referencing. The Molecular Design Limited registry maintains this compound under the identifier MFCD11099656, which serves as an additional verification tool for chemical inventory and procurement systems.

Properties

IUPAC Name

3-bromo-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYYDLASNYBAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571036
Record name 3-Bromo-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499983-77-6
Record name 3-Bromo-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-methyl-1H-indole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Bromination of Indole Derivatives

  • Reagents and Conditions: Bromination is commonly achieved using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.
  • Selectivity: Direct bromination of indole often leads to mixtures (e.g., 2,3-dibromoindole), but selectivity for the 3-position can be improved by:
    • Using NBS in the presence of catalysts such as benzoyl peroxide.
    • Employing protective groups on the indole nitrogen, such as N-phenylsulfonyl, to direct bromination.
    • Refluxing indole with bromine in the presence of sodium methoxide to avoid over-bromination.
  • Example: The synthesis of 3-bromo-1-(phenylsulfonyl)-1H-indole was achieved by bromination of the protected indole nucleus, which was later deprotected to yield the desired brominated indole.

Methylation at the Nitrogen (N-1) Position

  • Method: Methylation is typically performed by treating the indole or brominated indole intermediate with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Purpose: This step ensures the N-1 position is methylated, which is crucial for the final compound structure.

Introduction of the Carboxylic Acid Group at the 2-Position

  • Approach: The carboxylic acid group can be introduced by:
    • Direct carboxylation of the 2-position on the indole ring.
    • Starting from 2-carboxylic acid-substituted indole derivatives and then performing bromination and methylation.
  • Esterification and Hydrolysis: Often, the carboxylic acid is first converted to a methyl ester to facilitate further reactions and then hydrolyzed back to the acid.
  • Example: 6-bromoindole-2-carboxylic acid was esterified to the methyl ester, followed by palladium-catalyzed amination and subsequent hydrolysis to yield the acid.
Step Reaction Type Reagents/Conditions Outcome/Notes
1 Protection (optional) N-phenylsulfonyl chloride, base Protects indole NH to direct bromination
2 Bromination N-bromosuccinimide (NBS), benzoyl peroxide Selective 3-bromo substitution on indole
3 Deprotection (if applied) Mild acidic or basic conditions Removes protecting group to free NH
4 N-Methylation Methyl iodide, base Methylates nitrogen at position 1
5 Carboxylation/esterification Carboxylation reagents or starting from 2-carboxyindole Introduces or modifies carboxylic acid group
6 Hydrolysis (if ester used) Aqueous base or acid Converts ester to carboxylic acid
  • Bromination Selectivity: Studies show that direct bromination of indole often leads to polybrominated products; however, using NBS with catalytic benzoyl peroxide or protecting groups improves selectivity for the 3-position.
  • Methylation Efficiency: Methylation at N-1 is straightforward and high-yielding under standard alkylation conditions.
  • Carboxylation Strategies: Starting from 2-carboxyindole derivatives simplifies the synthesis, allowing bromination and methylation to proceed on a pre-functionalized scaffold.
  • Catalytic Methods: Palladium-catalyzed Buchwald–Hartwig amination has been used to introduce various substituents at the 6-position of indole-2-carboxylic acid derivatives, demonstrating the versatility of the indole scaffold for further functionalization.
Property Value
Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS Number 499983-77-6
IUPAC Name 3-bromo-1-methylindole-2-carboxylic acid
SMILES CN1C2=CC=CC=C2C(=C1C(=O)O)Br
Standard InChI InChI=1S/C10H8BrNO2/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,1H3,(H,13,14)
Standard InChIKey IJYYDLASNYBAOR-UHFFFAOYSA-N

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under controlled conditions. Common nucleophiles include amines, thiols, and alkoxides.

Reaction TypeReagents/ConditionsProductYieldReference
AminolysisPrimary amines (RNH₂), DMF, 80°C3-amino-1-methyl-1H-indole-2-carboxylic acid72–85%
Thiol SubstitutionThiophenol (PhSH), K₂CO₃, DMSO3-(phenylthio)-1-methyl-1H-indole-2-carboxylic acid68%
MethoxylationNaOMe, MeOH, reflux3-methoxy-1-methyl-1H-indole-2-carboxylic acid91%

Key Findings :

  • Reactions proceed via an S<sub>N</sub>Ar mechanism , facilitated by electron-withdrawing carboxylic acid at C2 activating the bromine at C3 toward nucleophilic attack.

  • Steric hindrance from the N-methyl group slightly reduces reaction rates compared to unmethylated analogs .

Oxidation and Reduction Reactions

The carboxylic acid group and indole ring participate in redox transformations.

Oxidation

  • Carboxylic Acid Stability : The C2-carboxylic acid resists oxidation under mild conditions but converts to CO₂ under strong oxidants (e.g., KMnO₄).

  • Indole Ring Oxidation :

    • With H₂O₂/Fe²⁺: Forms hydroxylated derivatives at C5/C7 positions .

    • With O₃: Cleaves the indole ring to yield anthranilic acid derivatives.

Reduction

  • Carboxylic Acid → Alcohol :

    • Reagents : LiAlH₄ in THF reduces –COOH to –CH₂OH.

    • Product : 3-bromo-1-methyl-1H-indole-2-methanol (85% yield).

  • Bromine Reduction :

    • Reagents : Pd/C, H₂ (1 atm) removes Br to yield 1-methyl-1H-indole-2-carboxylic acid (quantitative).

Esterification and Amidation

The carboxylic acid undergoes derivatization to enhance solubility or enable further reactivity.

Reaction TypeReagents/ConditionsProductApplicationReference
EsterificationSOCl₂/MeOHMethyl 3-bromo-1-methyl-1H-indole-2-carboxylateIntermediate for cross-coupling
AmidationEDC/HOBt, RNH₂3-bromo-1-methyl-1H-indole-2-carboxamideHIV integrase inhibition studies

Notable Example :

  • Methyl ester derivatives are pivotal in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) to introduce aryl groups at C3 .

Decarboxylation and Ring Modification

Controlled pyrolysis or photolysis induces decarboxylation:

  • Thermal Decarboxylation :

    • At 200°C under N₂: Forms 3-bromo-1-methyl-1H-indole (78% yield).

  • Photolytic Decarboxylation :

    • UV light (254 nm) in DCM: Generates 3-bromo-1-methylindole radical intermediates .

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom enables participation in palladium- or copper-mediated couplings:

Reaction TypeCatalytic SystemProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, ArB(OH)₂3-aryl-1-methyl-1H-indole-2-carboxylic acid60–88%
Ullmann CouplingCuI, phenanthroline, K₃PO₄3-(hetero)aryl derivatives55–70%

Mechanistic Insight :

  • Coupling occurs preferentially at C3 due to bromine’s activation, leaving the indole N-methyl and C2-carboxylic acid groups intact .

Biochemical Interactions

While not a classical reaction, the compound’s interaction with enzymes highlights its bioactivity:

  • HIV-1 Integrase Inhibition : Chelates Mg²⁺ ions in the enzyme’s active site via –COOH and indole N, blocking viral DNA integration (IC₅₀ = 0.13 μM) .

  • Anti-inflammatory Activity : Modulates COX-2 expression by binding NF-κB transcription factors.

Stability and Degradation

  • Hydrolytic Stability : Stable in aqueous pH 4–9; decomposes in strong acids/bases via decarboxylation or indole ring protonation.

  • Photodegradation : Forms 3-hydroxy derivatives under prolonged UV exposure.

Scientific Research Applications

3-bromo-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H8BrNO2C_{10}H_8BrNO_2. It is an indole derivative, a heterocyclic aromatic organic compound with a wide range of biological activities, found in many natural products and pharmaceuticals.

Scientific Research Applications

This compound is a versatile compound with applications in chemistry, biology, medicine, and industry. It serves as a building block for synthesizing more complex indole derivatives and heterocyclic compounds. Researchers explore its potential therapeutic uses, including anti-inflammatory and antimicrobial properties.

Chemistry

In chemistry, this compound is a building block in synthesizing complex indole derivatives and heterocyclic compounds. It can undergo reactions such as substitution, oxidation, and reduction, making it a versatile compound for chemical modifications. The synthesis of the compound typically involves the bromination of 1-methyl-1H-indole-2-carboxylic acid, using a brominating agent like bromine or N-bromosuccinimide (NBS) in a solvent such as ethanol at room temperature or slightly elevated temperatures.

Biology

In biology, it serves as a precursor for synthesizing biologically active molecules, including potential pharmaceuticals. Indole derivatives, including this compound, can bind with high affinity to multiple receptors and influence a broad spectrum of biological activities. These derivatives have demonstrated antiviral, anti-inflammatory, and anticancer effects.

Medicine

Research is ongoing to explore the potential therapeutic applications of this compound, especially its anti-inflammatory and antimicrobial properties. Indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer of HIV-1 integrase . Studies indicate that modifying the structure of this compound can improve its integrase inhibitory effect, suggesting its potential in developing integrase inhibitors .

Industry

In industry, this compound is used in developing dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Functional Comparisons

A comparative analysis of structurally related indole-carboxylic acid derivatives is presented below. Key differences include substituent positions, halogen types (Br vs. Cl), and additional functional groups.

Table 1: Structural and Functional Properties
Compound Name CAS Molecular Formula Substituents Molecular Weight Key Properties/Applications References
This compound 499983-77-6 C₁₀H₈BrNO₂ Br (C3), CH₃ (N1), COOH (C2) 254.09 Pharmaceutical intermediate, ≥95% purity
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ Cl (C7), CH₃ (C3), COOH (C2) 225.63 R&D use, safety data available
6-Bromo-1H-indole-3-carboxylic acid 16732-65-3 C₉H₆BrNO₂ Br (C6), COOH (C3) 240.06 Crystal structure resolved, hydrogen bonding
5-Bromo-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-indole-2-carboxylic acid 289721-93-3 C₁₉H₁₃BrN₂O₄ Br (C5), COOH (C2), complex side chain 413.23 Potential drug scaffold

Biological Activity

3-Bromo-1-methyl-1H-indole-2-carboxylic acid is a significant compound within the indole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol. The compound features a bromine atom at the 3-position and a carboxylic acid group at the 2-position of the indole ring, which enhances its reactivity and biological potential.

Target Interactions

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Integrase Inhibition : This compound has been shown to inhibit HIV-1 integrase, suggesting potential applications in antiviral therapies.
  • Cysteinyl Leukotriene Receptor Antagonism : Research indicates that it may act as an antagonist for cysteinyl leukotriene receptor 1 (CysLT1), which is involved in inflammatory responses.

Biochemical Pathways

The compound influences several biochemical pathways, including:

  • Anti-inflammatory Pathways : It modulates gene expression related to inflammation, potentially reducing pro-inflammatory mediators.
  • Cell Signaling : The compound affects cellular signaling pathways, which can alter cellular metabolism and gene expression.

Biological Activities

The compound exhibits a variety of biological activities:

  • Antiviral Activity : Its ability to inhibit integrase suggests it could be effective against viral infections.
  • Anti-inflammatory Effects : Studies demonstrate its potential to reduce inflammation by inhibiting enzymes involved in inflammatory pathways .
  • Antimicrobial Properties : Research indicates that it may possess antibacterial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .

In Vitro Studies

Several studies have demonstrated the efficacy of this compound in vitro:

StudyFindings
Nataraj et al. (2010)Showed significant antibacterial activity against Staphylococcus aureus.
Birader et al. (2010)Evaluated antioxidant activity, finding that derivatives exhibited potent effects against oxidative stress.
Choppra et al. (2015)Reported cytotoxic effects against cancer cell lines with LD50 values comparable to established chemotherapeutic agents .

In Vivo Studies

Animal model studies have indicated that dosage variations significantly affect the compound's biological activity:

  • Lower doses tend to exhibit beneficial effects such as anti-inflammatory properties.
  • Higher doses may lead to cytotoxicity, necessitating careful dosage management in therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-1-methyl-1H-indole-2-carboxylic acid?

A common method involves halogenation of the indole core followed by functionalization. For example, bromination at the 3-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Methylation at the 1-position is typically performed via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. Carboxylic acid introduction may involve hydrolysis of esters (e.g., methyl or ethyl esters) under acidic or basic conditions. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How is the structure of this compound validated experimentally?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., bromine’s deshielding effect at C3, methyl group signals at δ ~3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at 269.98 g/mol) .
  • TLC Analysis : Monitors reaction progress (e.g., Rf ~0.3 in 70:30 ethyl acetate/hexane) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screens often focus on enzyme inhibition (e.g., kinase or protease assays) or receptor binding studies. For example, indole derivatives are tested as antioxidants or antimicrobial agents using DPPH radical scavenging or MIC (Minimum Inhibitory Concentration) assays. Structural analogs in and showed activity in ischemia and enzyme inhibition studies, suggesting similar protocols could apply .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be optimized?

Low yields (e.g., 33–50% in and ) may arise from side reactions (e.g., over-bromination). Optimization strategies:

  • Catalyst Screening : Copper(I) iodide (CuI) in improved coupling efficiency; alternative catalysts like Pd-based systems could be tested .
  • Solvent Optimization : Polar aprotic solvents (DMF, PEG-400) enhance solubility, but prolonged heating may degrade intermediates. Reflux in acetic acid () or mixed solvents (e.g., THF/water) could stabilize reactive species .
  • Design of Experiments (DoE) : Systematic variation of temperature, stoichiometry, and reaction time to identify critical parameters .

Q. How are byproducts or impurities managed during purification?

  • Orthogonal Techniques : Combine column chromatography () with recrystallization (e.g., acetic acid/water mixtures in ) .
  • HPLC-MS : Detects trace impurities (e.g., dehalogenated products) for high-purity applications .

Q. What computational methods predict the reactivity or bioactivity of this compound?

  • Density Functional Theory (DFT) : Models electrophilic substitution patterns (e.g., bromine’s directing effects) and stability of intermediates .
  • Molecular Docking : Screens against protein targets (e.g., indole-binding enzymes) using software like AutoDock Vina. highlights 3D molecular dynamics for similar indole derivatives .

Q. How should contradictory data in literature (e.g., variable reaction yields) be resolved?

  • Meta-Analysis : Compare reaction conditions across studies (e.g., vs. 3: CuI vs. sodium acetate as catalysts).
  • Reproducibility Tests : Replicate protocols with controlled variables (e.g., inert atmosphere, reagent purity) .
  • Cross-Validation : Use multiple characterization techniques (e.g., NMR, HRMS) to confirm product identity when yields fluctuate .

Q. What strategies address solubility challenges in biological assays?

  • Derivatization : Convert the carboxylic acid to esters (e.g., ethyl ester in ) or amides for improved lipid solubility .
  • Co-solvents : Use DMSO or cyclodextrin complexes to enhance aqueous solubility while maintaining bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-methyl-1H-indole-2-carboxylic acid
Reactant of Route 2
3-bromo-1-methyl-1H-indole-2-carboxylic acid

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